9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one
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Overview
Description
9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom The tert-butyl group attached to the spirocyclic framework adds to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds.
Scientific Research Applications
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
- tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride
Uniqueness
9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one stands out due to its specific spirocyclic structure and the presence of the tert-butyl group
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
9-tert-butyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11H,4-10H2,1-3H3 |
InChI Key |
CNUOTBVODNIKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
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